Fmoc-D-Allylglycine

Solid-Phase Peptide Synthesis Chiral Building Block Procurement Enantiomeric Purity Verification

Select Fmoc-D-Allylglycine (CAS 170642-28-1) for SPPS requiring defined D-stereochemistry. The ≥99% enantiomeric purity ensures homogeneous all-D peptide construction for enhanced proteolytic stability. Its terminal alkene enables site-specific modifications, including RCM stapling for conformational constraint. Do not substitute with L- or DL-forms for chiral applications.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 170642-28-1
Cat. No. B557745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Allylglycine
CAS170642-28-1
Synonyms170642-28-1; Fmoc-D-Allylglycine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoicacid; Fmoc-D-Allyglycine; Fmoc-D-2-allylglycine; Fmc-D-Gly(allyl)-OH; Fmoc-alpha-allyl-D-Gly; AC1ODW0Y; (R)-N-Fmoc-allyl-glycine; SCHEMBL119527; 09807_FLUKA; CTK8C5148; MolPort-001-758-715; ZINC2574680; ANW-74353; CF-384; OR14672; RTR-007482; (R)-2-(Fmoc-amino)-4-pentenoicacid; AJ-42259; AK-60083; KB-52032; SC-10036; TL8006222; Y-9156
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1
InChIKeyYVBLQCANYSFEBN-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Allylglycine (CAS 170642-28-1) for Solid-Phase Peptide Synthesis and Stapled Peptide Procurement


Fmoc-D-Allylglycine is a non-proteinogenic, Fmoc-protected D-α-amino acid building block featuring a terminal allyl side chain (C₂₀H₁₉NO₄, MW 337.37) . The Fmoc group provides orthogonal amine protection compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows, while the allyl moiety serves as a versatile handle for post-synthetic modifications including ring-closing metathesis (RCM), cross-metathesis, and thiol-ene chemistry [1]. The D-configuration (R absolute stereochemistry at the α-carbon) distinguishes it from its L-enantiomer and enables the stereospecific introduction of chirality into peptide backbones and peptidomimetics [2].

Why Fmoc-L-Allylglycine or DL-Racemates Cannot Simply Replace Fmoc-D-Allylglycine in Chiral Peptide Synthesis


The selection of Fmoc-D-Allylglycine versus Fmoc-L-Allylglycine or racemic DL-mixtures is not interchangeable in applications requiring stereochemical integrity. The D-enantiomer confers distinct secondary structural propensities and resistance to proteolytic degradation in peptide polymers and cyclic peptides, directly impacting biological function [1]. Substitution with the L-enantiomer or racemic mixture can lead to altered helical content, diminished antimicrobial or receptor agonist activity, and unpredictable conformational outcomes in RCM-cyclized peptides where stereochemistry influences cis/trans isomer ratios [2]. Procurement of enantiopure Fmoc-D-Allylglycine with verified optical rotation and chiral purity is therefore essential for reproducible synthesis and biological evaluation of D-configured peptidomimetics.

Quantitative Comparative Evidence: Fmoc-D-Allylglycine Differentiation for Procurement Decisions


Enantiomeric Purity and Specific Optical Rotation: Fmoc-D-Allylglycine vs. Fmoc-L-Allylglycine

Fmoc-D-Allylglycine exhibits a specific optical rotation of -15.6° (c=0.50, CHCl₃), contrasting sharply with the positive rotation reported for Fmoc-L-Allylglycine (+10° to +15°, c=1, CDCl₃) . This negative rotation confirms the R absolute configuration at the α-carbon and provides a quantifiable quality control parameter for ensuring enantiopurity in purchased material. The distinct physical property enables analytical verification against the L-enantiomer or racemic contaminants.

Solid-Phase Peptide Synthesis Chiral Building Block Procurement Enantiomeric Purity Verification

Helical Secondary Structure Formation: D-Configured vs. DL-Configured Allylglycine-Derived Peptide Polymers

In α-peptide polymers synthesized from allylglycine N-carboxy anhydrides, the chirally pure D-polymer (D-PP) adopts a stable helical structure under biomimetic conditions, whereas the corresponding racemic DL-polymer (DL-PP) remains random coil [1]. This helical conformation directly correlates with a 2- to 256-fold enhancement in antibiotic potentiation activity against multidrug-resistant Gram-negative pathogens when D-PP is combined with various antibiotic classes, compared to the random-coil DL-PP [1].

Antimicrobial Peptide Mimics Polymer Chirality Helical Content

Ring-Closing Metathesis (RCM) Cyclization Efficiency: Allylglycine vs. Allyl Esters and Carbamates

In systematic studies of peptide RCM, allylglycine subunits undergo cyclization with excellent yields, whereas allyl esters and allyl carbamates often present serious synthetic challenges [1]. Under optimized conditions, yields of up to 73% were obtained for problematic substrates, with the newly generated double bond formed with excellent trans-selectivity [1]. In a separate study of dynorphin A analogs, RCM between allylglycine side chains gave reasonable cyclization yields of 56-74% for 15- to 16-membered macrocycles, with the cis/trans isomer ratio dependent on the stereochemistry of the allylglycine residues [2].

Stapled Peptide Synthesis Macrocyclization Olefin Metathesis

Orthogonal Protection Strategy: Fmoc-D-Allylglycine vs. Boc-D-Allylglycine for SPPS Compatibility

Fmoc-D-Allylglycine is specifically designated for Fmoc solid-phase peptide synthesis (reaction type: Fmoc solid-phase peptide synthesis) . The Fmoc group is base-labile (piperidine deprotection) and orthogonal to acid-labile side-chain protecting groups (tBu, Boc, Trt) and the allyl moiety, enabling sequential coupling without allyl group compromise. In contrast, Boc-D-Allylglycine employs acid-labile protection that is incompatible with standard Fmoc/tBu SPPS protocols, requiring TFA cleavage that would simultaneously deprotect acid-sensitive side-chain groups.

Solid-Phase Peptide Synthesis Fmoc/tBu Strategy Protecting Group Orthogonality

Application in Cyclic Opioid Peptide Agonists and Antagonists: D-Allylglycine as a Critical Residue

In the solid-phase synthesis of dicarba analogues of the μ-selective opioid peptide H-Tyr-c[D-Cys-Phe-Phe-Cys]NH₂, D-allylglycine was specifically substituted at position 2 alongside (2S)-2-amino-5-hexenoic acid at position 5, followed by ring-closing metathesis to form the macrocyclic constraint [1]. The resulting Tyr¹- and Dmt¹-dicarba analogues retained high μ and δ opioid agonist potency, demonstrating that the D-configuration at the allylglycine residue is compatible with potent biological activity [1]. D-Allylglycine is specifically cited as a reagent for the organic synthesis of cyclic opioid peptide agonists and antagonists .

Opioid Receptor Pharmacology Cyclic Peptide Therapeutics Ring-Closing Metathesis

Analytical Specifications and Purity: Commercial Availability of Fmoc-D-Allylglycine with Verified Quality Metrics

Commercially available Fmoc-D-Allylglycine is supplied with a minimum purity specification of 95% (HPLC area) or ≥96.0% (HPLC) , with a melting point of 134-137°C and long-term storage recommendation at 2-8°C . These specifications provide procurement professionals and laboratory managers with verifiable quality metrics for incoming material acceptance. While the racemic DL-mixture (Fmoc-α-allyl-DL-glycine) is also available with 98% purity , it lacks the enantiomeric purity required for stereospecific applications and does not report optical rotation data.

Procurement Specifications Quality Control Amino Acid Derivative Purity

Recommended Application Scenarios for Fmoc-D-Allylglycine Based on Quantitative Evidence


Synthesis of Helical D-Configured Antimicrobial Peptide Polymers

Fmoc-D-Allylglycine is the optimal building block for synthesizing chirally pure D-α-peptide polymers that adopt stable helical conformations. The helical D-PP exhibits 2- to 256-fold enhanced antibiotic potentiation activity compared to random-coil DL-PP, making it suitable for developing next-generation antimicrobial peptide mimics targeting multidrug-resistant Gram-negative pathogens [1].

Solid-Phase Synthesis of Cyclic Opioid Peptide Agonists and Antagonists via RCM

D-Allylglycine (and its Fmoc-protected derivative) is a critical residue for constructing macrocyclic opioid peptides. When incorporated at position 2 in dicarba analogues of μ-selective opioid peptides and cyclized via RCM, the resulting macrocycles retain high μ and δ opioid agonist potency [1]. This application scenario is validated by direct literature precedent for D-allylglycine in cyclic opioid peptide synthesis [2].

Fmoc/tBu SPPS-Compatible Introduction of Allyl Handles for Post-Synthetic Modification

Fmoc-D-Allylglycine is specifically designated for Fmoc solid-phase peptide synthesis, enabling the seamless introduction of a reactive allyl handle without disrupting standard Fmoc/tBu deprotection protocols [1]. The allyl group can subsequently participate in cross-metathesis with functionalized olefins to generate glutamic acid side-chain homologues in high yield [2] or undergo RCM for macrocyclization with yields up to 73% .

Enantiopure D-Configured Peptidomimetics for Structure-Activity Relationship (SAR) Studies

Procurement of Fmoc-D-Allylglycine with verified optical rotation (-15.6°, c=0.50, CHCl₃) ensures the stereochemical integrity required for SAR studies of D-configured peptides. The D-configuration imparts distinct conformational preferences and protease resistance compared to L-enantiomers, directly influencing biological outcomes [1]. The availability of both enantiomers with distinct optical rotation signatures enables controlled comparative studies of stereochemistry-dependent pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Allylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.